N4-Anisoyl-2'-deoxycytidine
Overview
Description
N-p-Anisoyldeoxycytidine is a pyrimidine 2'-deoxyribonucleoside.
Scientific Research Applications
1. Use in Hybridization Assay Methods
N4-alkylamino deoxycytidine derivatives have been synthesized and incorporated into oligonucleotide probes during chemical DNA synthesis. These probes, after being labeled with fluorescent, chemiluminescent, and enzyme labels, have been used in hybridization assays. Such assays are crucial in detecting specific sequences of DNA and RNA, thus playing a significant role in genetic research and diagnostics (Urdea et al., 1988).
2. Studying DNA Adducts and Mutagenesis
Research has been conducted on derivatives of 2'-deoxycytidine, including N4-modified versions, to understand their role in mutagenesis and carcinogenesis. Such studies are vital for comprehending how certain chemicals can lead to DNA damage and subsequent mutations, which are critical factors in cancer research (Zhang et al., 1995).
3. Synthesis and Characterization in Oligonucleotides
The synthesis of N4-methyl-2'-deoxycytidine and its incorporation into oligonucleotides has been extensively studied. These studies provide insights into the structural and physical properties of DNA, including the effects of methylation on DNA stability and conformational transitions, which are essential for understanding genetic regulation and epigenetics (Butkus et al., 1987).
4. Enzymatic Synthesis of Modified DNA
Research has shown that N4-acylated 2′-deoxycytidine nucleotides can be efficiently utilized by a variety of DNA polymerases for the synthesis of modified DNA. This is particularly important for applications like DNA labeling, aptamer selection, and photoimmobilization, which are fundamental techniques in molecular biology and genetic engineering (Jakubovska et al., 2018).
5. Antimicrobial Agent Development
N4-derivatives of cytidine, including N4-Anisoyl-2'-deoxycytidine, have been synthesized and tested for antimicrobial properties. These compounds have shown promising activity against various Gram-positive bacteria and fungi, indicating their potential as novel antimicrobial agents (Alexandrova et al., 2021).
Mechanism of Action
Mode of Action
Based on its structure, it may be incorporated into dna or rna during replication or transcription, potentially affecting these processes .
Biochemical Pathways
It’s likely that it could influence pathways involving dna replication, rna transcription, or protein synthesis due to its structural similarity to cytidine .
Pharmacokinetics
It’s also likely to be metabolized by enzymes involved in nucleotide metabolism .
Result of Action
If it’s incorporated into dna or rna, it could potentially affect the structure and function of these molecules, leading to changes in gene expression or protein synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of N4-Anisoyl-2’-deoxycytidine. For instance, it’s stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFNFUJGOZQBW-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962049 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41911-89-1 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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